N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
451505-73-0
VCID:
VC0472363
InChI:
InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)
SMILES:
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula:
C14H16N2O4S
Molecular Weight:
308.35g/mol
N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
CAS No.: 451505-73-0
Main Products
VCID: VC0472363
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35g/mol
CAS No. | 451505-73-0 |
---|---|
Product Name | N-Cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide |
Molecular Formula | C14H16N2O4S |
Molecular Weight | 308.35g/mol |
IUPAC Name | N-cyclopentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) |
Standard InChIKey | WHDKYBSWDYJFEK-UHFFFAOYSA-N |
SMILES | C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES | C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
PubChem Compound | 835183 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume